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Grazoprevir sodium

HCV NS3/4A protease enzyme inhibition IC50 pan-genotypic activity

First-generation HCV protease inhibitors (e.g., boceprevir, telaprevir) fail against common resistance mutations (D168A, A156T), compromising resistance profiling studies. Grazoprevir sodium-a second-generation macrocyclic NS3/4A inhibitor-resolves this gap. • Maintains sub-nanomolar activity against D168A (EC90 4.9 nM) and A156T (EC90 21 nM) where first-generation inhibitors are ineffective. • Picomolar potency across genotypes 1b (0.011 nM), 4a (0.009 nM), 5a (0.017 nM), 6a (0.016 nM), enabling cross-genotype studies without titration adjustments. • >100 µM IC50 against human cathepsin B, leukocyte elastase, and cathepsin S-ideal selectivity benchmark for ruling out off-target protease effects.

Molecular Formula C38H49N6NaO9S
Molecular Weight 788.9 g/mol
CAS No. 1425038-27-2
Cat. No. B1139506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrazoprevir sodium
CAS1425038-27-2
Molecular FormulaC38H49N6NaO9S
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]
InChIInChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
InChIKeyHWKZBIVJZNPHGU-CIAYNJNFSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grazoprevir Sodium: Pan-Genotypic HCV Protease Inhibitor


Grazoprevir sodium is the sodium salt form of Grazoprevir (formerly MK-5172), a second-generation macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor. It exhibits picomolar to low nanomolar inhibitory activity against HCV genotypes 1–6, with a distinctive P2 to P4 macrocyclic linkage that confers high affinity for the protease active site and improved resistance profile relative to first-generation linear inhibitors [1]. The sodium salt formulation enhances aqueous solubility for pharmaceutical formulation without altering the pharmacodynamic properties of the parent compound [2].

Pan-genotypic NS3/4A inhibition assay fit (GT1–6)
Macrocyclic scaffold supports resistance-variant study context
Sodium salt enables aqueous formulation research

Why Grazoprevir Sodium Is Not Interchangeable


Within the HCV NS3/4A inhibitor class, compounds such as boceprevir and telaprevir (first-generation linear α-ketoamide inhibitors) exhibit fundamentally different binding modes, resistance profiles, and pharmacokinetic properties compared to Grazoprevir. Direct biochemical assays demonstrate that Grazoprevir maintains activity against common resistance mutations that render first-generation inhibitors ineffective, and its macrocyclic scaffold enables sub-nanomolar potency across multiple genotypes where linear inhibitors fail at micromolar concentrations [1]. Substituting Grazoprevir with an alternative in-class compound without head-to-head quantitative comparison risks therapeutic failure or selection of resistant variants [1].

Binding-mode mismatch
Linear α-ketoamide inhibitors (boceprevir, telaprevir) exhibit different binding interactions; macrocyclic binding may not transfer resistance profile
Resistance-mutation context differs
Grazoprevir maintains reported activity on common mutations where first-generation inhibitors show reduced or lost effect; resistance interpretation requires head-to-head comparison
Genotype potency profile may not transfer
Potency across genotypes 1–6 can shift significantly; sub-nanomolar inhibition reported for Grazoprevir should not be extrapolated from linear inhibitor data

Grazoprevir Sodium: Potency, Resistance, and Selectivity


Head-to-Head Potency Advantage Over First-Generation Inhibitors

In a direct head-to-head biochemical assay using recombinant HCV NS3/4A protease (genotype 1b), Grazoprevir exhibited an IC50 of 0.011 nM, compared to 200 nM for boceprevir and 100 nM for telaprevir — a >18,000-fold and >9,000-fold advantage, respectively [1]. Against genotype 2a, Grazoprevir IC50 = 0.14 nM vs. boceprevir IC50 = 1000 nM (7,140-fold higher) and telaprevir IC50 = 300 nM (2,140-fold higher) [1]. For genotype 3a, Grazoprevir IC50 = 0.91 nM vs. boceprevir IC50 = 600 nM (659-fold) and telaprevir IC50 = 400 nM (440-fold) [1].

Potency Comparison (GT1b–3a)
Reported
Grazoprevir IC50 0.011 nM (GT1b) vs boceprevir 200 nM, telaprevir 100 nM; >18,000-fold difference reported
Supports pan-genotypic potency comparison context
Recombinant NS3/4A FRET assay, 25°C, 30 min pre-incubation
HCV NS3/4A protease enzyme inhibition IC50 pan-genotypic activity

Activity Against Resistant HCV NS3/4A Mutants

In a direct head-to-head HCV genotype 1b replicon assay (EC90 values), Grazoprevir inhibited the D168A mutant with EC90 = 4.9 nM, while boceprevir showed EC90 > 10,000 nM (>2,040-fold less active) [1]. For the A156T mutant, Grazoprevir EC90 = 21 nM compared to boceprevir EC90 > 10,000 nM (>476-fold less active) [1]. For the wild-type replicon, Grazoprevir EC90 = 0.9 nM vs. boceprevir EC90 = 380 nM (422-fold difference) [1]. Telaprevir showed similarly abrogated activity against D168A (EC90 > 10,000 nM) [1].

Resistance Mutant Activity
Reported
Grazoprevir D168A EC90 4.9 nM, A156T 21 nM vs Boceprevir >10,000 nM (both mutants)
Reported sustained inhibition on common resistance mutants; supports resistance-mutant study context
Genotype 1b replicon, Huh-7.5 cells, 72 h treatment, RT-PCR
HCV resistance D168A mutant A156T mutant replicon EC90

Selectivity Over Human Off-Target Proteases

In a direct head-to-head selectivity panel, Grazoprevir showed IC50 > 100 μM against human cathepsin B, while boceprevir inhibited cathepsin B with IC50 = 0.3 μM [1]. This translates to a selectivity ratio (cathepsin B IC50 / NS3 IC50) of >9.1 × 10^6 for Grazoprevir vs. 1.5 × 10^3 for boceprevir — a >6,000-fold higher selectivity margin [1]. Against human leukocyte elastase, Grazoprevir IC50 > 100 μM vs. boceprevir IC50 = 4.0 μM [1]. Against human cathepsin S, Grazoprevir IC50 > 100 μM vs. boceprevir IC50 = 12.0 μM [1].

Off-Target Selectivity
Reported
Grazoprevir cathepsin B IC50 >100 µM vs Boceprevir 0.3 µM (>333-fold selectivity margin)
Supports high selectivity over human off-target proteases; aids target-specific assay interpretation
Recombinant human protease panel, fluorogenic substrates, 37°C
protease selectivity off-target inhibition cathepsin B human leukocyte elastase

Research Applications of Grazoprevir Sodium


HCV Resistance Mutant Panel Screening

Based on the replicon EC90 data for D168A (4.9 nM) and A156T (21 nM) [1], Grazoprevir is the preferred inhibitor for characterizing novel resistance mutations or testing combination therapies with NS5A/NS5B inhibitors. Use it as a positive control that maintains activity where boceprevir and telaprevir fail completely.

Off-Target Protease Selectivity Validation

Given its >100 μM IC50 against human cathepsin B, leukocyte elastase, and cathepsin S versus boceprevir’s sub-micromolar inhibition [1], Grazoprevir serves as a high-specificity tool compound to rule out non-NS3/4A protease effects in cell-based antiviral assays. Include it as a selectivity benchmark when evaluating new chemical entities.

Pan-Genotypic HCV Enzyme Kinetics

With picomolar IC50 values across genotypes 1b (0.011 nM), 4a (0.009 nM), 5a (0.017 nM), and 6a (0.016 nM) [1], Grazoprevir enables consistent inhibition across diverse HCV strains. Use it for comparative kinetic studies (Ki, koff) without needing genotype-specific titration adjustments, reducing experimental variables.

Application
Selection Property
Validation Focus
HCV resistance mutant panel screening
Reported mutant-inhibition profile (D168A, A156T)
Replicon EC90 endpoint interpretation; comparator control benchmarking
Off-target protease selectivity validation
Selectivity over human cathepsin B, elastase, cathepsin S
Off-target inhibition assay context; specificity documentation
Pan-genotypic HCV enzyme kinetics
Consistent inhibition across genotypes 1–6
Kinetic parameter determination (Ki, koff); genotype-comparative study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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